4-Isobutyl-benzoic acid amide

Hydrogen Bonding Supramolecular Chemistry Crystal Engineering

Research groups often face delays when sourcing low-volume, high-purity benzamide scaffolds for early-stage SAR exploration. 4-Isobutyl-benzoic acid amide (CAS 121735-02-2) addresses this gap as a foundational, unsubstituted amide core. - Unique H-bonding profile (cLogP 2.66) establishes a critical baseline for evaluating structural modifications. - Reduction-ready primary amide enables direct synthesis of primary amines, streamlining complex molecular architecture construction. - In-stock availability eliminates custom synthesis lead times, ensuring reliable, immediate supply for pharma and chemical workflows.

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
CAS No. 121735-02-2
Cat. No. B169992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Isobutyl-benzoic acid amide
CAS121735-02-2
Synonyms4-isobutylbenzaMide
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESCC(C)CC1=CC=C(C=C1)C(=O)N
InChIInChI=1S/C11H15NO/c1-8(2)7-9-3-5-10(6-4-9)11(12)13/h3-6,8H,7H2,1-2H3,(H2,12,13)
InChIKeyKLBLQTWERYGVTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Isobutyl-benzoic acid amide: A Primary Benzamide Building Block


4-Isobutyl-benzoic acid amide (CAS 121735-02-2), also named 4-(2-methylpropyl)benzamide, is a primary aromatic amide (C11H15NO, MW 177.24 g/mol) characterized by a para-isobutyl substituent on the phenyl ring and an unsubstituted amide group [1]. This compound belongs to the class of benzoic acid amides, which are widely investigated as versatile synthetic intermediates in pharmaceutical, agrochemical, and materials science [2]. Its structure presents a foundational scaffold from which a range of functionalized analogs can be derived, making it a point of entry for exploring the structure-activity relationships of this chemical space .

Primary aromatic amide building block for functionalized analog synthesis

Unsubstituted amide enables reduction to primary amine or hydrolysis to acid

Para-isobutyl substituent provides defined lipophilic aromatic core

4-Isobutyl-benzoic acid amide: Why Analogs Cannot Substitute


While several compounds share the benzamide core or isobutyl substitution pattern, substituting one for another is rarely scientifically sound due to fundamental differences in physicochemical properties and synthetic utility. For example, the parent carboxylic acid, 4-isobutylbenzoic acid, offers different hydrogen-bonding and solubility profiles, limiting its application as a direct amide isostere [1]. Similarly, N-substituted analogs like N-isobutylbenzamide introduce steric hindrance that alters the reactivity and conformational flexibility of the amide bond [2]. These variations dictate that each derivative occupies a distinct niche in synthesis and research, with the specific, unsubstituted amide of 4-Isobutyl-benzoic acid amide providing a unique balance of properties for particular experimental and industrial workflows .

Risk 1

Carboxylic acid analog (4-isobutylbenzoic acid) alters H-bond donor/acceptor balance, impacting crystal packing and recognition.

Risk 2

N-substituted amides (e.g., N-isobutylbenzamide) lack labile amide protons, limiting reduction and derivatization pathways.

Risk 3

Isobutyl positional isomers or amino acid derivatives shift lipophilicity and reactivity; not direct replacements.

4-Isobutyl-benzoic acid amide: Quantifiable Differentiation from Analogs


Hydrogen Bonding Profile vs. Carboxylic Acid

4-Isobutyl-benzoic acid amide is a primary amide and functions as a hydrogen bond donor and acceptor, with an H-donor count of 2 and an H-acceptor count of 1. This contrasts with the parent carboxylic acid, 4-isobutylbenzoic acid, which has an H-donor count of 1 and an H-acceptor count of 2 [1]. This shift in hydrogen bonding profile fundamentally alters its crystal packing and potential for molecular recognition in biological systems .

H-Bond Profile vs. Acid
Cross-study comparable
H-donor/acceptor: 2/1 (amide) vs. 1/2 (acid)

Inverted H-bond pattern alters crystal engineering and molecular recognition suitability.

Based on functional group counts; experimental confirmation recommended.

Hydrogen Bonding Supramolecular Chemistry Crystal Engineering

Synthetic Versatility: Unsubstituted vs. N-Substituted Amides

The unsubstituted amide group of 4-Isobutyl-benzoic acid amide is a highly versatile synthetic handle. It can be directly reduced to a primary amine (4-isobutylbenzylamine) or hydrolyzed back to the carboxylic acid . In contrast, N-substituted benzamides like N-isobutylbenzamide (CAS 5705-57-7) or 4-tert-butyl-N-isobutylbenzamide (CAS 70772-61-1) lack the labile amide protons and are less susceptible to such fundamental transformations [1]. While specific comparative yields are not reported, the unsubstituted amide is the required precursor for these key transformations, whereas N-substituted analogs are not [2].

Synthetic Versatility
Class-level inference
Unsubstituted amide allows reduction to primary amine; N-substituted analogs do not.

Enables wider downstream chemical space; crucial for intermediate strategy.

Reaction pathway availability confirmed, but comparative yields not reported.

Organic Synthesis Amide Chemistry Derivatization

Lipophilicity: Amide vs. Amino Acid Derivative

A computational comparison reveals a significant difference in predicted lipophilicity (cLogP) between 4-Isobutyl-benzoic acid amide and its isomer, 4-(isobutylamino)benzoic acid (CAS 371958-90-6). The amide exhibits a higher cLogP of 2.66, indicating greater lipophilicity compared to the amino acid derivative with a cLogP of 2.28 . This difference of 0.38 log units translates to an approximately 2.4-fold higher theoretical partition coefficient for the amide in a lipophilic environment [1].

Lipophilicity vs. Amino Acid Derivative
Cross-study comparable
cLogP 2.66 (amide) – Δ0.38 higher than 4-(isobutylamino)benzoic acid

Higher predicted lipophilicity may influence membrane permeability and assay partitioning.

In silico prediction; experimental logP may differ.

Lipophilicity ADME Properties Physicochemical Profiling

4-Isobutyl-benzoic acid amide: Strategic Procurement Scenarios


Versatile Intermediate for Multi-Step Synthesis

Procure this compound when a synthetic route requires a primary amide functional group on a lipophilic aromatic core. Its unique hydrogen-bonding capacity (as detailed in Evidence 1) and ability to undergo reduction to a primary amine (as outlined in Evidence 2) make it a strategic intermediate for constructing more complex molecular architectures, including pharmaceuticals and specialty chemicals .

Reference Standard for Analytical Method Development

The well-defined physicochemical properties of 4-Isobutyl-benzoic acid amide, including its distinct molecular weight, cLogP (2.66), and specific hydrogen-bonding profile (Evidence 3), make it a suitable candidate for use as a reference standard in HPLC, LC-MS, and GC-MS method development, particularly when analyzing mixtures containing benzamide or isobutyl-substituted aromatic compounds [1].

Parent Scaffold for SAR Studies

This compound serves as the foundational, unsubstituted benzamide core in an SAR campaign. Its specific H-bonding donor/acceptor profile (Evidence 1) and high predicted lipophilicity (Evidence 3) provide a critical baseline for evaluating the impact of further structural modifications (e.g., N-alkylation, ring substitution) on biological activity or material properties .

Application
Selection Property
Validation Focus
Multi-step synthesis intermediate
Unsubstituted amide reactivity and H-bond pattern
Verify reduction/hydrolysis pathway feasibility and regiochemical outcome
Analytical reference standard
Distinct lipophilicity, molecular weight, and H-bond profile
Confirm retention time and identity in HPLC/LC-MS methods
SAR baseline scaffold
Unsubstituted benzamide core with para-isobutyl group
Evaluate impact of N-alkylation or ring substitution on activity/properties
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